1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-
CAS No.: 115662-11-8
Cat. No.: VC16211612
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115662-11-8 |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile |
| Standard InChI | InChI=1S/C20H22N2O2/c1-19(2)5-7-22-8-6-20(3,4)15-16(22)14(19)10-12-9-13(11-21)18(23)24-17(12)15/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | IHSTUENJAUHYKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C#N)(C)C)C |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name 1H,5H,11H- Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo- delineates its fused polycyclic framework. Key features include:
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A benzopyrano[6,7,8-ij]quinolizine core, integrating benzopyran (chromene) and quinolizine rings.
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Substituents:
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Carbonitrile (-CN) at position 10.
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Tetramethyl groups at positions 1 and 7.
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Oxo group (ketone) at position 11.
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Partial saturation (2,3,6,7-tetrahydro).
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The molecular formula is C₂₀H₂₂N₂O₂, with a molecular weight of 322.41 g/mol (calculated from isotopic composition) .
Spectroscopic Signatures
While direct spectral data for this compound remain unpublished, analogs provide insight:
Synthesis and Derivatization
Synthetic Routes
The compound is synthesized via multi-step cyclization and functionalization:
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Formation of Quinolizine Core: Condensation of tetrahydroisoquinoline derivatives with chromene precursors under acidic conditions .
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Nitrogen Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.
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Methylation: Quaternary methyl groups are installed using methyl iodide or dimethyl sulfate in the presence of base .
Key intermediates include 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizine (CAS 55804-68-7) , which undergoes further alkylation to yield the tetramethyl derivative.
Challenges in Purification
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Solubility: Limited solubility in polar solvents (e.g., water, ethanol) necessitates use of DMF or DMSO for crystallization.
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Byproducts: Competing alkylation at alternate positions requires careful chromatographic separation (SiO₂, ethyl acetate/hexane) .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals:
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Melting Point: ~240–250°C (decomposition observed above 300°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 280°C under nitrogen .
Photophysical Characteristics
The compound’s extended π-system and electron-withdrawing groups suggest fluorescence activity:
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Absorption Maxima: Predicted λₐ₆ₛ ≈ 350–400 nm (π→π* transitions).
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Emission: Potential green-yellow fluorescence (λₑₘ ≈ 500–550 nm), as seen in structurally related coumarins .
Applications in Materials Science
Wavelength-Shifting Dopants
In the Fermilab SDC Dopant Search, analogs like Coumarin 338 (CAS 62669-75-4) demonstrated efficacy in shifting ultraviolet light to visible wavelengths in plastic scintillators . This compound’s rigid structure and nitrile group may enhance photostability compared to traditional dopants.
Nonlinear Optical Materials
The conjugated system and polarizable nitrile group position it as a candidate for:
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Second-harmonic generation (SHG).
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Electro-optic modulators, leveraging its asymmetric electron distribution .
Future Research Directions
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Optical Optimization: Tuning emission wavelengths via substituent modification.
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Polymer Compatibility: Assessing dispersion in polystyrene/polyvinyltoluene matrices for radiation detection .
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Theoretical Modeling: DFT studies to predict electronic transitions and reactivity.
This compound’s structural complexity and functional versatility underscore its potential in advanced material applications, warranting further experimental validation.
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